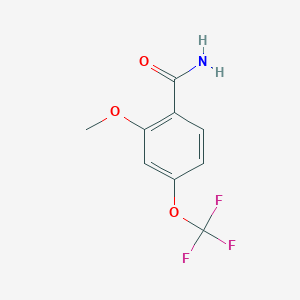

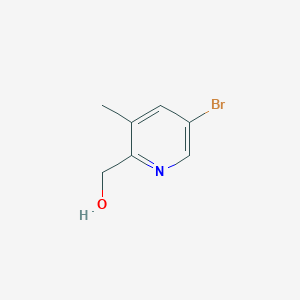

(5-Bromo-3-methylpyridin-2-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

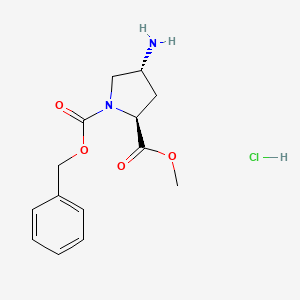

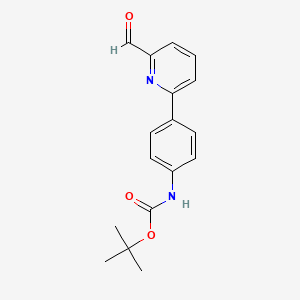

“(5-Bromo-3-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “(5-Bromo-3-methylpyridin-2-YL)methanol” is 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 5th position, a methyl group at the 3rd position, and a methanol group at the 2nd position .Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions involve 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives are synthesized in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to quantum mechanical investigations . Density functional theory (DFT) studies are carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .

Reactivity Indices Analysis

The reactivity indices of the synthesized pyridine derivatives are analyzed using DFT methods . This analysis helps describe the possible reaction pathways .

Molecular Electrostatic Potential and Dipole Measurements

The molecular electrostatic potential and dipole measurements of the synthesized pyridine derivatives are conducted . These measurements help identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The synthesized pyridine derivatives are tested for their biological activities . In particular, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of the pyridine derivatives are investigated .

Preparation of Thienylpyridyl Garlands

The compound is used as a reactant for the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Result of Action

The molecular and cellular effects of the action of (5-Bromo-3-methylpyridin-2-YL)methanol are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (5-Bromo-3-methylpyridin-2-YL)methanol is an area of active research . Understanding these influences can help optimize the use of this compound in various settings.

properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMSGXSGQKWTHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592855 |

Source

|

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-methylpyridin-2-YL)methanol | |

CAS RN |

245765-71-3 |

Source

|

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)